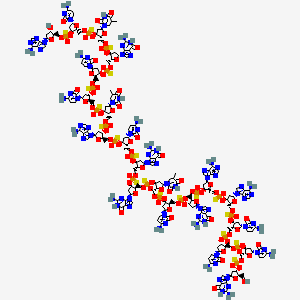
1H-1-Benzazepine-1-acetic acid, 3-(((1-((2R)-2-carboxy-4-(1-naphthalenyl)butyl)cyclopentyl)carbonyl)amino)-2,3,4,5-tetrahydro-2-oxo-, (3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SLV-334 is under investigation in clinical trial NCT00735085 (A Phase 2a Dose Escalation Study With SLV334 in Patients With Traumatic Brain Injury.).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Optical Activity and ACE Inhibition: The compound has been synthesized for its properties as an optically active angiotensin-converting enzyme (ACE) inhibitor (Boyer et al., 1988).
- Structure-Activity Profile: Research includes the preparation of derivatives of this compound to understand its inhibitory effect on angiotensin-converting enzyme, revealing insights into its structure-activity relationship (Stanton et al., 1985).
Analytical Techniques
- GC-MS Quantification: A gas chromatography-mass spectrometric method has been developed for quantifying this compound and its metabolites in plasma and urine, highlighting its utility in pharmacokinetic studies (Kaiser et al., 1987).
Synthetic Methodologies
- Novel Synthesis Processes: Studies focus on the synthesis of intermediate compounds of benazepril hydrochloride, a drug derived from this chemical, providing insights into novel synthetic pathways (Hassan et al., 2007).
Potential Therapeutic Applications
- Antiparasitic Properties: Tetrahydro-1-benzazepines, structurally related to this compound, have shown potential as antiparasitic drugs for diseases like Chagas disease and leishmaniasis (Macías et al., 2016).
Drug Synthesis and Development
- Advances in Drug Synthesis: Progress in synthesizing benazepril hydrochloride, a derivative of this compound, has been reviewed, including analysis of various synthesis methods for key intermediates (Ji Peng-wei, 2010).
Eigenschaften
CAS-Nummer |
182821-33-6 |
|---|---|
Produktname |
1H-1-Benzazepine-1-acetic acid, 3-(((1-((2R)-2-carboxy-4-(1-naphthalenyl)butyl)cyclopentyl)carbonyl)amino)-2,3,4,5-tetrahydro-2-oxo-, (3S)- |
Molekularformel |
C33H36N2O6 |
Molekulargewicht |
556.6 g/mol |
IUPAC-Name |
(2R)-2-[[1-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]carbamoyl]cyclopentyl]methyl]-4-naphthalen-1-ylbutanoic acid |
InChI |
InChI=1S/C33H36N2O6/c36-29(37)21-35-28-13-4-2-9-24(28)16-17-27(30(35)38)34-32(41)33(18-5-6-19-33)20-25(31(39)40)15-14-23-11-7-10-22-8-1-3-12-26(22)23/h1-4,7-13,25,27H,5-6,14-21H2,(H,34,41)(H,36,37)(H,39,40)/t25-,27+/m1/s1 |
InChI-Schlüssel |
LOFDNSDPZTVIIO-VPUSJEBWSA-N |
Isomerische SMILES |
C1CCC(C1)(C[C@@H](CCC2=CC=CC3=CC=CC=C32)C(=O)O)C(=O)N[C@H]4CCC5=CC=CC=C5N(C4=O)CC(=O)O |
Kanonische SMILES |
C1CCC(C1)(CC(CCC2=CC=CC3=CC=CC=C32)C(=O)O)C(=O)NC4CCC5=CC=CC=C5N(C4=O)CC(=O)O |
Andere CAS-Nummern |
182821-33-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2-Furanyl)-7-(3-phenylpropyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B3062102.png)








![Acetamide, N-[4-(dimethylamino)-2-butyn-1-yl]-N-methyl-](/img/structure/B3062155.png)
